molecular formula C17H18N4O3 B2741965 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one CAS No. 1396864-89-3

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one

Cat. No.: B2741965
CAS No.: 1396864-89-3
M. Wt: 326.356
InChI Key: XJAOIVRKXOBHMT-UHFFFAOYSA-N
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Description

This compound features a pyridin-2(1H)-one core substituted with a 3-cyclopropyl-1,2,4-oxadiazole ring at the 3-position and a 2-(3,5-dimethylisoxazol-4-yl)ethyl group at the 1-position. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-10-13(11(2)23-19-10)7-9-21-8-3-4-14(17(21)22)16-18-15(20-24-16)12-5-6-12/h3-4,8,12H,5-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJAOIVRKXOBHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one is a novel derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, physicochemical properties, and biological activities, particularly focusing on its interactions with various biological targets.

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the oxadiazole core and subsequent modifications to introduce the pyridine and isoxazole moieties. The resulting compound exhibits specific physicochemical characteristics such as solubility and stability, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Muscarinic Receptor Modulation
    • The compound has been identified as a functionally selective M1 muscarinic receptor partial agonist . It exhibits antagonist properties at M2 and M3 receptors, suggesting a unique profile that could be beneficial in treating conditions like Alzheimer's disease where M1 receptor activation is desired while minimizing side effects associated with M2 and M3 activation .
  • Antimicrobial Activity
    • Preliminary studies have indicated that derivatives of oxadiazole compounds exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
  • Antitumor Activity
    • Some studies have suggested that oxadiazole derivatives possess antitumor properties. The specific compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms . Further investigations are necessary to elucidate the precise pathways involved.
  • Neuroprotective Effects
    • Given its interaction with muscarinic receptors, the compound may also demonstrate neuroprotective effects. Research indicates that modulation of cholinergic systems can lead to improved cognitive function and neuroprotection in neurodegenerative models .

Case Study 1: Muscarinic Receptor Interaction

A detailed study investigated the binding affinity of the compound to muscarinic receptors using radiolabeled ligands. The results demonstrated a significant preference for M1 receptors over M2 and M3, validating its potential as a therapeutic agent for cognitive enhancement in Alzheimer's patients .

Case Study 2: Antimicrobial Testing

In a series of antimicrobial assays, derivatives containing the oxadiazole moiety were tested against Staphylococcus aureus and E. coli. The results showed a dose-dependent inhibition of bacterial growth, highlighting the potential of these compounds in developing new antibiotics .

Data Tables

Biological Activity Observed Effect Reference
Muscarinic Receptor AgonismPartial agonist at M1
Antimicrobial ActivityEffective against S. aureus and E. coli
Antitumor ActivityInduction of apoptosis in cancer cells
Neuroprotective EffectsImproved cognitive function in models

Scientific Research Applications

Biological Activities

Research has identified several promising biological activities associated with this compound:

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of oxadiazole derivatives. The compound has demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, in a study evaluating new oxadiazole derivatives, compounds similar to this one exhibited significant antibacterial effects using disc diffusion methods .

Anticancer Potential

The oxadiazole moiety is well-known for its anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines. For example, derivatives tested against various cancer cell lines revealed cytotoxic effects that suggest potential as anticancer agents .

Neurological Applications

Recent investigations indicate that compounds containing the oxadiazole ring may act as selective muscarinic receptor modulators. Specifically, derivatives have shown potential as M1 partial agonists, which could be beneficial in treating neurological disorders such as Alzheimer’s disease .

Synthesis Methodologies

The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. The following general steps outline the synthesis pathway:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carbonyl compounds.
  • Pyridine Derivative Synthesis : The pyridine moiety is introduced via nucleophilic substitution reactions.
  • Final Coupling Reaction : The final product is obtained through coupling reactions between the oxadiazole and pyridine components.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy Study : A specific study demonstrated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results were quantified using minimum inhibitory concentration (MIC) assays, showing promising results comparable to standard antibiotics .
  • Anticancer Activity Assessment : In vitro evaluations revealed that this compound induced apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. These findings were supported by flow cytometry analyses and Western blotting techniques to assess protein expression levels related to apoptosis .
  • Neuropharmacological Studies : A study investigating the neuroprotective effects of similar oxadiazole derivatives indicated their potential as cognitive enhancers in animal models. Behavioral tests showed improved memory retention in treated groups compared to controls .

Comparison with Similar Compounds

Comparison with 1-(4-Hydroxy-3,5-diphenyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)pyrimidin-2(1H)-one ()

Structural Similarities :

  • Both compounds contain a 1,2,4-oxadiazole ring and a lactam (pyridin-2(1H)-one vs. pyrimidin-2(1H)-one).
  • The oxadiazole in both cases is substituted with alkyl/aryl groups (cyclopropyl vs. phenyl).

Key Differences :

  • Core Heterocycle: The target compound uses a pyridinone (6-membered ring), whereas ’s analog employs a pyrimidinone (5-membered ring with an additional nitrogen). This affects electronic distribution and solubility.
  • Substituents : The target compound’s ethyl-isoxazole side chain contrasts with the diphenyl-hydroxy group in ’s analog, leading to divergent lipophilicity (LogP) and bioavailability.

Table 1: Physicochemical Properties

Property Target Compound Compound
Molecular Weight ~370 g/mol ~352 g/mol
Key Heterocycles Oxadiazole, Isoxazole, Pyridinone Oxadiazole, Pyrimidinone
Substituent Polarity Moderate (cyclopropyl, methyl) High (hydroxy, phenyl)

Comparison with Patent Compound (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methoxyphenyl)cyclohex-1-enyl)methyl)-4-methyloxazolidin-2-one ()

Shared Features :

  • Both incorporate the 3-cyclopropyl-1,2,4-oxadiazol-5-yl moiety, suggesting its utility in targeting specific enzymes or receptors.
  • Use of aromatic systems (pyridinone vs. oxazolidinone) linked to the oxadiazole.

Divergences :

  • Core Structure: The patent compound’s oxazolidinone core is distinct from the pyridinone in the target molecule, implying different pharmacological targets (e.g., antimicrobial vs. kinase inhibition).
  • Substituent Complexity : The patent compound includes trifluoromethyl groups and a cyclohexenyl linker, enhancing steric bulk and electronegativity compared to the target’s ethyl-isoxazole chain.

Table 2: Pharmacophoric Comparison

Feature Target Compound Patent Compound ()
Core Pharmacophore Pyridinone Oxazolidinone
Key Substituents Cyclopropyl, Isoxazole Trifluoromethyl, Methoxy
Predicted Bioactivity Kinase modulation Antimicrobial/CNS targets

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